molecular formula C12H22N2O2 B3421993 Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate CAS No. 236406-56-7

Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate

Cat. No.: B3421993
CAS No.: 236406-56-7
M. Wt: 226.32 g/mol
InChI Key: CQJSNQCNXVJXDM-UHFFFAOYSA-N
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Description

Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate (CAS 1251014-37-5) is a bicyclic secondary amine protected by a tert-butoxycarbonyl (Boc) group. Its molecular formula is C₁₂H₂₂N₂O₂ (MW 226.32), and it serves as a versatile intermediate in pharmaceutical synthesis. The compound is characterized by a fused pyrrolidine-pyridine ring system, with stereochemistry (e.g., trans configuration) influencing its reactivity and applications . It is stored at 2–8°C under inert conditions to prevent degradation and has a purity >95% for research use .

Properties

IUPAC Name

tert-butyl 1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-9-4-5-13-6-10(9)8-14/h9-10,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJSNQCNXVJXDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCNCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701161418
Record name 1,1-Dimethylethyl octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate
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Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885270-57-5, 236406-56-7
Record name 1,1-Dimethylethyl octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate
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Record name 1,1-Dimethylethyl octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-tert-butyl (3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

  • Cyclization Reaction: : One of the common synthetic routes involves cyclizing a precursor compound under acidic or basic conditions. The choice of catalyst, solvent, and temperature can greatly influence the yield and purity of the product.

  • Esterification: : The esterification of the intermediate compound with tert-butanol under acidic conditions (e.g., using sulfuric acid or p-toluenesulfonic acid) can yield the desired product. Reaction times and temperatures must be optimized to prevent overreaction or degradation of the product.

Industrial Production Methods

Industrial production may employ batch or continuous flow processes depending on the required scale. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to monitor the progress and purity of the product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate can undergo oxidation reactions with oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : The compound can be reduced using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: : It can participate in nucleophilic substitution reactions, where functional groups in the compound are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation reactions generally require strong oxidizing agents under acidic or basic conditions. Reduction reactions are performed under anhydrous conditions to prevent the reduction of other functional groups. Substitution reactions typically require a polar aprotic solvent to stabilize the nucleophile.

Major Products

Depending on the type of reaction, major products can include oxidized or reduced forms of the compound or substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

  • Catalyst Development: : Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate is used in developing new catalytic systems for organic synthesis.

Biology

  • Enzyme Inhibition: : This compound is explored as a potential enzyme inhibitor due to its unique structure.

Medicine

  • Drug Development: : Research in medicinal chemistry investigates its potential as a therapeutic agent for various diseases.

Industry

  • Material Science: : Used in the synthesis of new materials with specific properties for industrial applications.

Mechanism of Action

Mechanism

The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The unique structure allows it to fit into the active sites of enzymes, inhibiting their function.

Molecular Targets and Pathways

  • Enzyme Inhibition: : It can bind to the active site of enzymes, preventing substrate access and catalysis.

  • Receptor Binding: : It can act as a ligand for certain receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Stereoisomers

  • (3aR,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate (CAS 1932275-31-4): Shares the same molecular formula (C₁₂H₂₂N₂O₂) but differs in stereochemistry, which may affect solubility, crystallinity, and biological activity. For example, specific stereoisomers are preferred in asymmetric synthesis for drug candidates .
  • rel-(3aR,7aR)-tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate (CAS 236406-56-7): The "rel" prefix indicates relative stereochemistry, which can lead to distinct pharmacokinetic properties in medicinal chemistry applications .

Substituent Variations

  • tert-butyl 5-benzylhexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate: A benzyl-substituted derivative (MW 317.2 [M+H]⁺) synthesized via alkylation with benzyl bromide.
  • (3aS,6aS)-tert-butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl) hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (MW 358.5 [M+H]⁺): Functionalization with a benzo-triazole group introduces additional hydrogen-bonding sites, making it a candidate for protease inhibitor design .

Oxidation State Modifications

  • tert-butyl 6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate (CAS 885270-57-5): Contains a ketone group at the 6-position, enabling reduction reactions (e.g., with LiAlH₄) to regenerate the parent amine. This intermediate is critical in stepwise synthesis workflows .

Heterocyclic Core Modifications

  • tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (CAS 141449-85-6, C₁₁H₂₀N₂O₂, MW 212.29): Replaces the pyridine ring with a pyrrole, reducing molecular weight and altering electronic properties. This may affect binding affinity in receptor-ligand interactions .
  • tert-butyl 3-oxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate : Incorporates a pyrazole ring instead of pyrrolidine, modifying the heteroatom arrangement and acidity, which is significant for kinase inhibition .

Ring Size Variations

Data Table: Key Properties of Comparable Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Key Features Reference
Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate 1251014-37-5 C₁₂H₂₂N₂O₂ 226.32 Base compound, trans stereochemistry
tert-butyl 5-benzylhexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate - C₁₉H₂₇N₂O₂ 317.2 Benzyl substituent, higher lipophilicity
(3aR,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate 1932275-31-4 C₁₂H₂₂N₂O₂ 226.32 Stereoisomer with defined configuration
tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate 141449-85-6 C₁₁H₂₀N₂O₂ 212.29 Pyrrole core, reduced MW
Tert-butyl octahydro-1H-pyrido[3,4-c]azepine-2(3H)-carboxylate 885270-16-6 C₁₄H₂₆N₂O₂ 254.37 Seven-membered azepine ring
(3aS,6aS)-tert-butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl) hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate - - 358.5 Benzo-triazole functionalization

Biological Activity

Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate (CAS No. 236406-56-7) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C12H22N2O2
  • Molecular Weight : 226.32 g/mol
  • Boiling Point : 313.8 ± 25.0 °C (predicted)
  • Density : 1.052 ± 0.06 g/cm³ (predicted)

Research indicates that compounds with a pyrrolidine structure, such as this compound, may interact with various biological targets, potentially influencing pathways related to neuroprotection and antiviral activity. The compound's structural features suggest it may act on neurotransmitter systems or as an enzyme inhibitor.

Antiviral Properties

Recent studies have highlighted the antiviral potential of similar pyrrolidine derivatives. For instance, compounds with analogous structures have demonstrated significant activity against viruses such as HIV and respiratory syncytial virus (RSV). The estimated effective concentration (EC50) values for related compounds range from 5 to 28 μM against RSV replication, showcasing the potential for similar efficacy in this compound .

Neuroprotective Effects

Neuroprotective properties have been attributed to some pyrrolidine derivatives. The mechanism may involve modulation of neurotransmitter release or inhibition of neuroinflammatory pathways. While specific data on this compound is limited, the structural similarity to known neuroprotective agents suggests potential efficacy in this area.

Structure-Activity Relationship (SAR)

The biological activity of pyrrolidine derivatives often correlates with their structural characteristics. Key factors influencing activity include:

  • Substituents on the Pyrrolidine Ring : Variations in alkyl groups can enhance or diminish activity.
  • Stereochemistry : The configuration at chiral centers significantly affects binding affinity and potency.
  • Functional Groups : The presence of carboxylate moieties can enhance solubility and bioavailability.
CompoundEC50 (μM)Target
Compound A5RSV
Compound B28HIV
This compoundTBDTBD

Study 1: Antiviral Screening

In one study focusing on N-Heterocycles, compounds structurally related to tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine showed promising antiviral activity against various viral strains. The study emphasized the importance of substituent optimization for enhancing efficacy .

Study 2: Neuroprotective Screening

A separate investigation into neuroprotective agents identified several pyrrolidine derivatives that exhibited protective effects against oxidative stress in neuronal cells. While specific results for tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine were not detailed, the findings suggest a pathway for future research into its neuroprotective capabilities .

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate?

The compound is typically synthesized via multi-step routes involving Boc-protection, cyclization, and functional group transformations. For example:

  • Step 1 : Starting from bicyclic amines (e.g., hexahydroisoindole), Boc protection is achieved using Boc₂O in dichloromethane at 0°C to room temperature .
  • Step 2 : Oxidation with RuO₂/NaIO₄ in a solvent mixture (CH₃CN/CCl₄/H₂O) introduces ketone or carboxyl groups for further functionalization .
  • Step 3 : Cyclization via acid-catalyzed lactam formation or palladium-mediated cross-coupling reactions (e.g., amination with aryl halides) . Characterization often involves ¹H/¹³C NMR, LC-MS, and X-ray crystallography to confirm regiochemistry and stereochemistry .

Q. What safety precautions are critical when handling this compound?

  • Storage : Store in a cool, dry place away from heat sources (P210) and under inert gas (e.g., N₂) to prevent degradation .
  • Handling : Use PPE (gloves, goggles) and avoid inhalation. Follow protocols for hazardous organic solvents (e.g., CH₂Cl₂) during synthesis .
  • Emergency response : In case of exposure, rinse affected areas with water and seek medical attention with the product label (P101) .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural validation?

Discrepancies in X-ray data (e.g., R-factor mismatches or twinning) require:

  • Software tools : Use SHELXL for small-molecule refinement, which robustly handles high-resolution or twinned data. SHELXE can resolve phase ambiguities in experimental phasing .
  • Validation metrics : Cross-check with PLATON or Mercury to assess hydrogen bonding, torsional angles, and packing efficiency .
  • Example : A study resolved a 0.89 Å resolution structure of a related pyrrolidine derivative using SHELXL-2018, achieving R₁ = 4.21% .

Q. What strategies optimize palladium-catalyzed amination reactions involving this compound?

For coupling reactions (e.g., with aryl halides):

  • Catalyst system : Use Pd(OAc)₂/Xantphos with Cs₂CO₃ in dioxane at 100°C for 12–24 hours, achieving yields >75% .
  • Substrate scope : Electron-deficient aryl halides (e.g., 2-trifluoromethylbromobenzene) show higher reactivity due to enhanced oxidative addition .
  • Troubleshooting : Monitor for Boc-deprotection under basic conditions; use HCl/dioxane for selective deprotection without side reactions .

Q. How is stereochemical purity ensured during synthesis of diastereomerically complex derivatives?

  • Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/IPA eluents to separate enantiomers .
  • Stereoselective synthesis : Employ asymmetric hydrogenation with Ru-BINAP catalysts or enzymatic resolution for kinetic control .
  • Case study : A 2021 study achieved >99% ee for a spirocyclic analog using (R)-BINOL-derived phosphoric acid catalysts .

Data Contradiction Analysis

Q. How to address conflicting reports on the reactivity of tert-butyl-protected pyrrolidines in cross-coupling reactions?

Discrepancies often arise from:

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) may accelerate undesired Boc cleavage vs. non-polar solvents (toluene) .
  • Catalyst loading : Lower Pd loading (1 mol%) reduces side reactions but requires longer reaction times .
  • Validation : Repeat experiments with controlled glovebox conditions (O₂ < 0.1 ppm) to exclude oxidation artifacts .

Methodological Resources

  • Crystallography : SHELX suite (SHELXL, SHELXS) for refinement .
  • Synthesis : Protocols in Organic Process Research & Development for Boc protection/oxidation .
  • Safety : GHS-compliant guidelines from regulatory databases .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate
Reactant of Route 2
Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate

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